MK-6884
Description
Structure
3D Structure
Properties
CAS No. |
2102194-04-5 |
|---|---|
Molecular Formula |
C25H25N5O |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3 |
InChI Key |
PREPVVXBTJBVOZ-UHFFFAOYSA-N |
SMILES |
N#CC1=NC(C2=CC3=C(CN(C)C3=O)C=C2)=C(C4=CN(CC5(C)CCCC5)N=C4)C=C1 |
Canonical SMILES |
CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-6884; MK6884; MK 6884 |
Origin of Product |
United States |
Synthetic Chemistry and Radiochemistry of Mk 6884
Retrosynthetic Analysis and Key Precursor Synthesis for MK-6884
The synthesis of this compound involves the construction of its complex molecular structure from simpler building blocks.
Methodologies for Non-Radiolabeled Precursor Preparation
The synthesis of the non-radiolabeled precursor for this compound involves several steps. A key intermediate is 5-bromo-6-chloropicolinonitrile (B1375829). Another important precursor is the corresponding lactam, which is used for the radiosynthesis of the carbon-11 (B1219553) labeled compound. alzforum.orgresearchgate.netresearchgate.net
Application of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are integral to the synthesis of this compound. The synthesis begins with a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-6-chloropicolinonitrile and a pinacol (B44631) boronate. This reaction, typically carried out in tetrahydrofuran (B95107) (THF) with Pd(dppf)Cl₂ as the catalyst and potassium phosphate (B84403) as the base, yields an intermediate with high efficiency. The chlorine substituent in this intermediate serves as a handle for further functionalization steps in the synthetic route. Palladium catalysis is widely used in organic synthesis for forming carbon-carbon bonds and can tolerate various functional groups. nih.govchemrxiv.orgorganic-chemistry.org
Radiosynthesis of Carbon-11 Labeled this compound ([¹¹C]this compound)
The radiosynthesis of [¹¹C]this compound is crucial for its application as a PET tracer due to the short half-life of carbon-11.
Alkylation with [¹¹C]Methyl Iodide for Radiolabeling
[¹¹C]this compound is synthesized through the N-alkylation of a precursor, specifically the parent lactam, using [¹¹C]methyl iodide ([¹¹C]CH₃I). alzforum.orgresearchgate.netresearchgate.netacs.org This reaction is commonly performed using automated synthesis modules, such as the GE FXC radiochemistry module. nih.gov [¹¹C]iodomethane is bubbled into a solution containing the precursor and a base like 1 M NaOH in an anhydrous solvent such as dimethylformamide (DMF). nih.gov The mixture is typically heated to facilitate the nucleophilic substitution at the lactam nitrogen. nih.gov
Considerations for Radiochemical Purity and Molar Activity
Ensuring high radiochemical purity and sufficient molar activity are critical for the utility of [¹¹C]this compound as a PET tracer. Quality control procedures verify that the radiochemical purity is typically greater than 95%. researchgate.netresearchgate.netnih.gov Molar activity values for [¹¹C]this compound have been reported in the range of 39 to 741 GBq/µmol. alzforum.orgresearchgate.netresearchgate.net One study reported a molar activity of approximately 87.71 ± 0.1 GBq/µmol, decay corrected to the end of synthesis. nih.gov
Purification of the crude product is commonly achieved using reverse-phase high-performance liquid chromatography (HPLC). nih.gov The purified radioactive fraction is then formulated in a sterile solution suitable for injection, often containing ethanol (B145695) and saline. researchgate.netresearchgate.netnih.gov Analytical HPLC is used to confirm radiochemical purity. nih.gov
Radiosynthesis of Tritium (B154650) Labeled this compound ([³H]this compound)
Catalytic Tritium Dehalogenation from Halogenated Precursors
The preparation of [³H]this compound is achieved through the catalytic tritium dehalogenation of a corresponding bis-iodoaryl precursor. researchgate.netresearchgate.net This method involves the removal of halogen atoms (iodine in this case) from the precursor molecule and their replacement with tritium atoms ([³H]) through a catalytic process. researchgate.netresearchgate.net This technique is a common method for introducing tritium into organic molecules.
Attainment of High Molar Activity and Radiochemical Purity
Achieving high molar activity and radiochemical purity is paramount for the utility of radiolabeled this compound in research and imaging applications. Molar activity refers to the amount of radioactivity per mole of the compound, while radiochemical purity indicates the proportion of the total radioactivity that is in the desired chemical form.
For [¹¹C]this compound, the radiosynthesis process aims to maximize radiochemical yield and molar activity. Typical radiochemical yields reported are around 15 ± 5%. nih.gov Molar activity values for [¹¹C]this compound have been reported in the range of 39 to 741 GBq/µmol, with some studies reporting values around 87.71 ± 0.1 GBq/µmol. researchgate.netalzforum.orgresearchgate.netresearchgate.netnih.gov
Purification is a critical step to ensure high radiochemical purity. Crude [¹¹C]this compound is typically purified using reverse-phase high-performance liquid chromatography (HPLC). nih.gov A common method involves using a C18 column with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and aqueous ammonium (B1175870) formate (B1220265) buffer. nih.gov The radioactive fraction corresponding to the product is collected. nih.gov Further purification steps, such as trapping the radioactive product on a solid-phase extraction cartridge (e.g., C18 SepPak) and eluting with a suitable solvent like ethanol, are employed. nih.gov
Quality control procedures, including analytical HPLC, are performed to verify radiochemical purity. nih.gov High radiochemical purity, typically greater than 95%, is consistently achieved for [¹¹C]this compound. researchgate.netalzforum.orgresearchgate.netresearchgate.netnih.gov
For [³H]this compound, high radiochemical purity (99.9%) and molar activity (2.0 GBq/µmol) have also been reported, achieved through the catalytic tritium dehalogenation method. researchgate.netresearchgate.net
Optimization of synthesis parameters, such as precursor concentration and reaction time, can enhance the radiochemical yield of [¹¹C]this compound. Techniques like diluting the reaction mixture with water before purification steps help in removing residual solvents and improving purity.
The successful synthesis and purification protocols for both [¹¹C]this compound and [³H]this compound yield radiotracers with the necessary high molar activity and radiochemical purity for their intended applications in in vitro studies and PET imaging. researchgate.netalzforum.orgresearchgate.netresearchgate.netnih.gov
Radiosynthesis Parameters for [¹¹C]this compound
| Parameter | Value | Notes |
| Radiochemical Yield | ~15 ± 5% | Decay corrected to end of synthesis. nih.gov |
| Radiochemical Purity | > 95% | Verified by analytical HPLC. nih.gov |
| Molar Activity | ~87.71 ± 0.1 GBq/µmol | Decay corrected to end of synthesis. nih.gov |
| Reaction Temperature | 55 °C | Heated for 5 minutes. nih.gov |
| Solvent | Anhydrous DMF | With 1 M NaOH aqueous solution. nih.gov |
Radiosynthesis Parameters for [³H]this compound
| Parameter | Value | Notes |
| Radiochemical Purity | 99.9% | Achieved by catalytic tritium dehalogenation. researchgate.net |
| Molar Activity | 2.0 GBq/µmol | Achieved by catalytic tritium dehalogenation. researchgate.net |
Molecular and Biochemical Pharmacology of Mk 6884
Mechanism of Action at the M4 mAChR
MK-6884 exerts its pharmacological effects by interacting with the M4 mAChR at a specific regulatory site distinct from where the endogenous neurotransmitter acetylcholine (B1216132) or orthosteric agonists bind.
Characterization of Allosteric Binding Site Interactions
This compound binds to an allosteric site on the M4 mAChR. nih.govdigitellinc.comnih.govkuleuven.benih.govresearchgate.netnih.gov This allosteric site is spatially separated from the orthosteric binding site, which is the primary recognition site for acetylcholine and orthosteric agonists like carbachol (B1668302). nih.govdigitellinc.comkuleuven.benih.govresearchgate.netnih.gov The interaction of this compound at this distinct site modulates the function of the receptor.
Modulation of M4 Receptor Activity via Positive Allosteric Mechanisms
As a positive allosteric modulator, this compound enhances the signaling response of the M4 receptor when an orthosteric agonist is also bound. patsnap.comnih.govdigitellinc.comtargetmol.comnih.govkuleuven.beresearchgate.netresearchgate.netnih.govncats.io This positive modulation means that in the presence of this compound, the M4 receptor exhibits an increased response to acetylcholine or other orthosteric agonists compared to the response elicited by the orthosteric agonist alone. This potentiation effect has been demonstrated in in vitro assays, such as cell-based calcium mobilization studies, where increasing concentrations of this compound potentiated the ability of acetylcholine to mobilize intracellular calcium. targetmol.comncats.io
Cooperative Binding with Orthosteric M4 mAChR Agonists (e.g., Carbachol)
A key characteristic of this compound's interaction with the M4 mAChR is its cooperativity with orthosteric agonists like carbachol. nih.govdigitellinc.comkuleuven.beresearchgate.net Studies have shown that the binding of radiolabeled this compound ([³H]this compound or [¹¹C]this compound) to the M4 receptor is dependent on or significantly enhanced by the presence of an orthosteric agonist such as carbachol. nih.govdigitellinc.comkuleuven.benih.govacs.orgresearchgate.netfigshare.come-century.us This indicates a cooperative binding interaction, where the binding of carbachol to the orthosteric site increases the affinity of this compound for the allosteric site, and vice versa. Autoradiography studies have further supported this, showing specific binding of this compound in brain regions rich in M4 receptors only when an orthosteric agonist is present. nih.govacs.orgresearchgate.netfigshare.com
Binding Affinity and Receptor Selectivity Profiling
Characterization of this compound involves determining its binding strength to the M4 receptor and its specificity relative to other receptor subtypes.
In Vitro Radioligand Binding Assays (Kᵢ, Kᴅ Determination)
In vitro radioligand binding assays using labeled versions of this compound, such as [³H]this compound or [¹¹C]this compound, have been employed to quantify its binding affinity for the M4 mAChR. nih.govtargetmol.comnih.govkuleuven.benih.govresearchgate.netacs.orgresearchgate.nete-century.usalzforum.orgacs.orgnovandi.se These studies have consistently demonstrated high binding affinity. nih.govtargetmol.comnih.govkuleuven.beresearchgate.netacs.org
Reported binding affinity values include a Kᵢ of 0.19 nM. targetmol.comacs.org For an earlier lead compound structurally related to this compound, a Kᵢ of 3.1 nM was reported. acs.org Saturation binding studies conducted in tissue homogenates from rhesus monkeys and humans revealed Kᴅ values for [³H]this compound of 0.9 nM and 1.2 nM, respectively. alzforum.org These studies also provided Bmax values, which were 13 nM in rhesus monkeys and 7 nM in humans. alzforum.org The ratio of Bmax/Kd was found to be 14.4 for rhesus monkeys and 5.8 for humans. alzforum.orgacs.org
An overview of in vitro binding data is presented in the table below:
| Species | Assay Type | Ligand | Parameter | Value | Source |
| Human | Saturation Binding Assay | [³H]this compound | Kᴅ | 1.2 nM | alzforum.org |
| Human | Saturation Binding Assay | [³H]this compound | Bmax | 7 nM | alzforum.org |
| Rhesus Monkey | Saturation Binding Assay | [³H]this compound | Kᴅ | 0.9 nM | alzforum.org |
| Rhesus Monkey | Saturation Binding Assay | [³H]this compound | Bmax | 13 nM | alzforum.org |
| Human/Monkey | Competitive Binding | This compound | Kᵢ | 0.19 nM | targetmol.comacs.org |
| Mouse | Autoradiography | [³H] Lead Compound | Binding | Selective in presence of carbachol | nih.govacs.orgfigshare.com |
Competitive Binding Studies with Endogenous and Synthetic Ligands
Competitive binding studies have been instrumental in characterizing the interaction of this compound with the M4 receptor and assessing its selectivity. This compound demonstrates target engagement of other M4 PAMs through competitive binding interactions. nih.govkuleuven.be Its binding is enhanced by the presence of endogenous acetylcholine and synthetic agonists like carbachol, highlighting the cooperative nature of its allosteric modulation.
Autoradiography studies, particularly those involving M4 receptor knock-out mice and the inclusion or exclusion of orthosteric agonists like carbachol, have confirmed that this compound binding is dependent on the presence of an orthosteric agonist and is specific to the M4 receptor subtype. nih.govacs.orgresearchgate.netfigshare.com Minimal binding was observed in M4 knock-out mouse brain tissue or in the absence of carbachol, underscoring the M4 specificity and the requirement for orthosteric ligand binding for optimal allosteric interaction of this compound. nih.govacs.orgresearchgate.netfigshare.com this compound has demonstrated significant selectivity, reported as greater than 3600-fold selectivity over other receptors. acs.org Specifically, it shows >100-fold selectivity over other mAChR subtypes.
Selectivity Assessment Across Muscarinic Receptor Subtypes (M1-M5) and Off-Target Receptors
This compound has been characterized for its binding affinity and selectivity profile, particularly focusing on the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5) and a broader range of off-target receptors. Research indicates that this compound functions as a positive allosteric modulator (PAM) with high affinity and selectivity for the M4 muscarinic receptor subtype. nih.govresearchgate.netkuleuven.beresearchgate.netnih.govresearchgate.net
In vitro studies have demonstrated that this compound binds selectively to an allosteric site on M4 receptors. nih.govresearchgate.netkuleuven.beresearchgate.netresearchgate.net This binding is enhanced in the presence of orthosteric agonists like acetylcholine or carbachol, which is consistent with its mechanism as a highly cooperative PAM. nih.govkuleuven.beresearchgate.netnih.govresearchgate.nete-century.us
Quantitative binding studies have been conducted to assess the affinity of this compound for the M4 receptor. Saturation binding studies using tritiated this compound ([³H]this compound) in the presence of carbachol have shown dissociation constants (Kd) of 0.9 nM in rhesus monkey striatum tissue and 1.2 nM in human striatum tissue homogenates. researchgate.netalzforum.orgacs.org These values indicate high binding affinity for the M4 receptor.
Selectivity over other muscarinic receptor subtypes (M1, M2, M3, and M5) has been reported. nih.govresearchgate.netkuleuven.beresearchgate.netnih.govresearchgate.nete-century.usnih.gov While specific fold-selectivity values for all subtypes relative to M4 from primary research are not consistently available across the search results, the compound has shown good selectivity for M4 over the other subtypes in vitro assays. nih.govresearchgate.netkuleuven.beresearchgate.netnih.govresearchgate.nete-century.usnih.gov
Beyond muscarinic receptors, a related compound, identified as compound 13 in the discovery process that led to this compound, underwent off-target screening against a panel of 115 neuro receptors and enzymes. This compound demonstrated greater than 3600-fold selectivity against the majority of these targets, including other mAChRs in binding assays, indicating a broad selectivity profile. acs.org
Based on the available research, the selectivity profile of this compound is primarily characterized by its potent and selective binding to the M4 muscarinic acetylcholine receptor as a positive allosteric modulator.
Summary of this compound Selectivity Findings:
| Target Receptor/Panel | Binding/Activity | Notes | Source(s) |
| M4 Muscarinic Receptor | High affinity, selective allosteric binding (PAM) | Kd: 0.9 nM (rhesus monkey striatum), 1.2 nM (human striatum) in presence of carbachol | nih.govresearchgate.netkuleuven.beresearchgate.netnih.govresearchgate.netalzforum.orgacs.org |
| M1, M2, M3, M5 Muscarinic Receptors | Lower affinity/selectivity compared to M4 | Good selectivity over other subtypes demonstrated in vitro. | nih.govresearchgate.netkuleuven.beresearchgate.netnih.govresearchgate.nete-century.usnih.gov |
| Neuro Panel (115 receptors/enzymes) | >3600-fold selectivity against majority targets | Based on testing of a related compound (compound 13). | acs.org |
Note: The Kd values presented are from saturation binding studies in tissue homogenates in the presence of an orthosteric agonist, reflecting the allosteric nature of this compound binding.
Preclinical Characterization and Validation of Mk 6884 As a Research Probe
In Vitro Experimental Methodologies
In vitro studies have been crucial in defining the pharmacological profile of MK-6884, particularly its interaction with the M4 receptor and its allosteric modulating properties.
Cell-Based Functional Assays
Cell-based assays are employed to evaluate the functional activity of this compound, focusing on its ability to modulate M4 receptor signaling.
Calcium Mobilization Assays for PAM Activity (e.g., EC50 determination)
Calcium mobilization assays are a standard method to assess the positive allosteric modulator activity of compounds like this compound. These assays measure the potentiation of intracellular calcium mobilization induced by an orthosteric agonist (like acetylcholine (B1216132) or carbachol) in the presence of the allosteric modulator. This compound has been shown to function as a PAM of acetylcholine in cell-based calcium mobilization assays. In these assays, increasing concentrations of this compound potentiated the ability of a fixed concentration of acetylcholine (at an EC20 concentration) to mobilize intracellular Ca²⁺. This compound exhibited an effective concentration (EC50) of 27 nM in this assay. targetmol.comacs.orgncats.io
Receptor Coupling and Signaling Pathway Investigations
Investigations into receptor coupling and signaling pathways reveal how this compound influences the downstream effects of M4 receptor activation. As a PAM, this compound binds to an allosteric site distinct from the orthosteric site where acetylcholine binds. frontiersin.org This binding enhances the M4 receptor's response to its endogenous ligand, thereby modulating acetylcholine signaling. The allosteric modulation by this compound is highly cooperative with the orthosteric agonist carbachol (B1668302), resulting in enhanced binding signal. nih.govacs.org Studies have confirmed that this compound binds selectively to the M4 receptor only in the presence of an orthosteric agonist like carbachol, supporting its mechanism as an agonist-dependent PAM. acs.orgunivie.ac.at
Autoradiography Studies in Tissue Sections
Autoradiography studies using radiolabeled this compound ([³H]this compound) are vital for visualizing and quantifying M4 receptor distribution and density in brain tissues.
Mapping Receptor Distribution in Animal Brain Tissues (e.g., mouse, rhesus monkey)
Autoradiography has been used to map the distribution of M4 receptors in animal brain tissues, such as those from mice and rhesus monkeys, using [³H]this compound. These studies are typically performed in the presence of an orthosteric agonist like carbachol to enhance specific binding to the activated receptor state. acs.orgacs.orgresearchgate.netnih.gov In mouse brain tissue, the highest binding density was observed in the striatum, with moderate binding in the cortex and thalamus, and negligible displaceable binding in the cerebellum. acs.org Studies in rhesus monkey brain sections also showed that [³H]this compound binding was highest in the striatum, followed by the cortex and hippocampus, then the thalamus, and lowest in the cerebellum. acs.orgresearchgate.net This distribution pattern is consistent with the known expression of M4 receptors in these brain regions. researchgate.netnih.gov
Analysis of Receptor Density (Bmax) and Binding Potential in Post-Mortem Human Brain Tissues (e.g., hippocampus, cortex, striatum)
Autoradiography studies with [³H]this compound have also been conducted using post-mortem human brain tissues to analyze M4 receptor density (Bmax) and binding potential. These studies, often performed in the presence of carbachol, provide quantitative data on receptor availability in different brain regions. acs.orgresearchgate.netnih.gov
Binding studies using crude striatal homogenates from rhesus monkeys and humans have shown that [³H]this compound binding is saturable and displaceable. researchgate.net Dissociation constants (Kd) were determined to be 0.9 nM in rhesus monkey and 1.2 nM in human striatal tissue. researchgate.netalzforum.org Receptor densities (Bmax) were found to be 13 nM in monkey and 7 nM in human tissue. researchgate.netalzforum.org These values yield in vitro binding potentials (Bmax/Kd) of 14.4 for monkey and 7.8 for human tissue. acs.orgresearchgate.netalzforum.orgnih.gov While the ratio for human brain tissue was noted as being below a suggested threshold for optimal in vivo signal-to-noise ratio for PET tracers, the data provides valuable information on receptor density. alzforum.org
Regional binding density analysis in human brain tissues using autoradiography has shown a rank order of density similar to that observed in monkeys: striatum >> cortex ≈ hippocampus > thalamus >> cerebellum. acs.orgresearchgate.net Studies in post-mortem human brain tissues from individuals with Alzheimer's disease (AD) and mild cognitive impairment (MCI), compared to normal healthy volunteers (NHV), revealed a decrease in muscarinic M4 receptor density, particularly in the hippocampus, as demonstrated by [³H]this compound binding. nih.gove-century.us
Here is a summary of some binding data:
| Species | Tissue | Ligand | Condition | Kd (nM) | Bmax (nM) | Bmax/Kd |
| Rhesus Monkey | Striatum | [³H]this compound | + Carbachol | 0.9 | 13 | 14.4 |
| Human | Striatum | [³H]this compound | + Carbachol | 1.2 | 7 | 7.8 |
This table summarizes key saturation binding data obtained from in vitro studies using tritiated this compound in striatal homogenates from rhesus monkeys and humans in the presence of carbachol. acs.orgresearchgate.netalzforum.org
Specificity Validation Using M4 Receptor Knockout Animal Tissues
Specificity validation of this compound for the M4 receptor has been demonstrated through in vitro autoradiography studies using brain tissue from wild-type (WT) and M4 receptor knockout (KO) mice. acs.orgfrontiersin.org Studies using a tritiated analog, [³H]this compound, showed significant binding in brain regions of WT mice known to express M4 receptors, such as the striatum, cortex, and thalamus. acs.org In contrast, minimal displaceable binding was observed in brain tissue from M4 KO mice, even in the presence of carbachol, a stable orthosteric mAChR agonist. acs.org These findings confirm that the binding of this compound is dependent on the presence of the M4 receptor. acs.org Furthermore, the binding of [³H]this compound was shown to be dependent on the presence of an orthosteric agonist, highlighting its allosteric mechanism of action. acs.org
Table 1: Regional Binding Density of [³H]this compound in Mouse Brain Tissue (In vitro Autoradiography)
| Brain Region | Optical Density (O.D. units) |
| Striatum | 135 |
| Cortex | 36 |
| Thalamus | 25 |
| Cerebellum | <10 (negligible displaceable binding) |
*Data derived from studies using 5 nM [³H]this compound in the presence of 10 µM carbachol. acs.org
In Vivo Pharmacological Characterization in Animal Models
In vivo studies in animal models, including rodents and non-human primates (rhesus monkeys), have been crucial for characterizing the pharmacological profile of this compound. These studies have focused on its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier and its distribution within the brain, as well as its utility in PET imaging to assess target engagement.
Pharmacokinetic and Biodistribution Studies
Pharmacokinetic and biodistribution studies have investigated how this compound is absorbed, distributed, and retained in the body and brain of preclinical species.
Blood-Brain Barrier Penetration Dynamics
Studies using the carbon-11 (B1219553) labeled form, [¹¹C]this compound, have shown that it rapidly penetrates the blood-brain barrier (BBB) in both rats and rhesus monkeys following intravenous administration. immune-system-research.comnih.govacs.orgsnmjournals.orgsemanticscholar.org This rapid penetration is a crucial property for a compound intended to target receptors within the central nervous system.
Regional Brain Uptake and Distribution Patterns (e.g., striatum, cortex, hippocampus, thalamus)
Following BBB penetration, [¹¹C]this compound exhibits a distinct regional distribution pattern in the brain that is consistent with the known expression profile of M4 receptors. nih.govacs.orgnih.govsnmjournals.org The highest tracer uptake and binding density have consistently been observed in the striatum of mice, rats, and rhesus monkeys. nih.govnih.govacs.orgsnmjournals.orgacs.orgresearchgate.net Moderate binding is typically seen in the cortex, hippocampus, and thalamus, while negligible displaceable binding is found in the cerebellum, a region with low M4 receptor density. nih.govnih.govacs.orgacs.orgresearchgate.net
Table 2: Regional Brain Uptake/Binding of this compound in Preclinical Species
| Brain Region | Mouse (Autoradiography O.D. units) acs.org | Rhesus Monkey (PET/Binding Density) nih.govacs.orgresearchgate.net | Rat (PET/Biodistribution SUVrs/%ID/g) nih.gov |
| Striatum | 135 | Highest | Highest |
| Cortex | 36 | Moderate | Moderate |
| Hippocampus | 36 | Moderate | Moderate |
| Thalamus | 25 | Moderate | Not specified in detail |
| Cerebellum | <10 (negligible) | Lowest | Lowest |
*Note: Data representation varies across studies (Optical Density, qualitative descriptions, SUVrs, %ID/g).
Biodistribution studies in rats post-PET imaging have corroborated the regional uptake patterns observed with PET, showing significant differences in [¹¹C]this compound uptake across brain regions, with lower uptake in the whole brain of cocaine self-administration rats compared to controls. nih.gov
Positron Emission Tomography (PET) Imaging Studies in Preclinical Species (e.g., rhesus monkeys, rodents)
PET imaging studies using [¹¹C]this compound have been instrumental in evaluating its in vivo characteristics as a radiotracer for the M4 receptor. These studies have been conducted in preclinical species, including rhesus monkeys and rodents. nih.govnih.govacs.orgsnmjournals.org
In rhesus monkeys, baseline PET scans with [¹¹C]this compound have shown rapid brain penetration and distribution consistent with the known M4 receptor distribution. nih.govacs.org The highest tracer uptake was observed in the striatum. nih.govacs.org Time-activity curves in rhesus monkeys demonstrated rapid uptake followed by relatively fast clearance, with the highest uptake in the striatum and lowest in the white matter. nih.gov The binding potential (BPND) of [¹¹C]this compound in the striatum of rhesus monkeys has been reported. acs.orgresearchgate.net
Rodent PET studies, such as those in rats, have also shown rapid BBB penetration of [¹¹C]this compound and regional differences in uptake, with lower SUVrs observed in the striatum, cortex, and hippocampus of cocaine self-administration rats compared to controls. nih.gov
Assessment of Target Engagement and Receptor Occupancy for M4 PAMs
PET imaging with [¹¹C]this compound serves as a valuable tool for assessing target engagement and receptor occupancy of M4 PAMs in vivo. acs.orgnih.govresearchgate.netkuleuven.be This is typically evaluated through blockade experiments where a known M4 PAM is administered prior to the administration of [¹¹C]this compound. nih.govacs.org
In rhesus monkeys, administration of a potent M4 PAM resulted in a significant reduction in [¹¹C]this compound uptake in the striatum compared to baseline scans, indicating displacement of the radiotracer by the co-administered PAM and thus demonstrating target engagement. nih.govacs.org For example, administration of compound 31 (a potent M4 PAM) at 3 mg/kg intravenously resulted in an 87% receptor occupancy in the striatum relative to the baseline PET scan with [¹¹C]this compound. acs.org Similarly, dose-dependent blocking of [¹¹C]this compound binding by another M4 PAM, CVL-231, was observed in the striatum of rhesus monkeys in paired baseline-blocking PET scans. nih.gov
These studies confirm the ability of [¹¹C]this compound to quantify the binding of M4 PAMs to the receptor in vivo and to determine the relationship between drug plasma concentration and receptor occupancy. acs.orgresearchgate.net The binding of [¹¹C]this compound has also been shown to be influenced by cholinergic tone, consistent with its allosteric mechanism. nih.govnih.govkuleuven.be
Table 3: Receptor Occupancy of [¹¹C]this compound by M4 PAMs in Rhesus Monkeys
| Co-administered M4 PAM | Dose (Route) | Brain Region | Receptor Occupancy | Reference |
| Compound 31 | 3 mg/kg (IV) | Striatum | 87% | acs.org |
| CVL-231 | Various (dose-dependent) | Striatum | Dose-dependent blocking | nih.gov |
Quantitative Analysis of Nondisplaceable Binding Potential (BPND)
Quantitative analysis of [¹¹C]this compound binding in vivo is typically performed using the nondisplaceable binding potential (BPND). BPND provides a measure of the density of available receptors relative to the free and nonspecifically bound tracer in the tissue acs.org. Studies in both rhesus monkeys and humans have utilized PET imaging with [¹¹C]this compound to determine regional BPND values, providing insights into M4 receptor distribution and potential alterations in disease states nih.govdigitellinc.comnih.govresearchgate.netkuleuven.be.
In rhesus monkeys, repeated baseline scans yielded an average striatal BPND of 0.83 ± 0.17 (n = 10 scans in five monkeys), with an average test-retest variability of 7.60 ± 5.80% for striatal BPND researchgate.net.
In clinical studies involving healthy elderly subjects and patients with moderate to severe AD, [¹¹C]this compound showed good uptake in the striatum. The mean striatal BPND in AD patients was 0.98 ± 0.20 (n=10), which was not significantly different from that observed in healthy elderly subjects (0.96 ± 0.13) msdclinicaltrials.com. However, in the frontal cortex, [¹¹C]this compound binding was lower on average in patients with AD (0.74 ± 0.20) compared to healthy elderly subjects (0.92 ± 0.15) msdclinicaltrials.com. Regional brain time activity curves were fitted using the cerebellum as a reference region to estimate striatal BPND msdclinicaltrials.com.
The BPND values can vary significantly across different brain regions, reflecting the heterogeneous distribution of M4 receptors nih.govdigitellinc.comkuleuven.be. Lower cortical binding potential values have been observed in AD patients compared to healthy controls, consistent with presumed degeneration of cholinergic pathways in the cortex digitellinc.comresearchgate.net. Notable cortical heterogeneity and bilateral asymmetry of M4 receptor binding have also been identified in AD patients digitellinc.comresearchgate.net.
| Region | Healthy Elderly Subjects (BPND ± SD) | AD Patients (BPND ± SD) |
| Striatum | 0.96 ± 0.13 | 0.98 ± 0.20 |
| Frontal Cortex | 0.92 ± 0.15 | 0.74 ± 0.20 |
Influence of Cholinergic Tone Modulation (e.g., by acetylcholinesterase inhibitors) on this compound Binding in vivo
The binding of this compound is influenced by the concentration of orthosteric agonists, such as acetylcholine (ACh), consistent with its mechanism as a highly cooperative M4 PAM nih.govdigitellinc.comresearchgate.netkuleuven.be. This characteristic allows [¹¹C]this compound to act as a sensitive probe for synaptic ACh dynamics .
In vivo studies have investigated the effect of modulating cholinergic tone, particularly through the administration of acetylcholinesterase inhibitors (AChEIs) like donepezil (B133215), on [¹¹C]this compound binding nih.govdigitellinc.comresearchgate.netkuleuven.be. AChEIs increase synaptic acetylcholine levels by inhibiting the enzyme acetylcholinesterase, which breaks down ACh nih.govroyalsocietypublishing.orgroyalsocietypublishing.org.
Studies in rhesus monkeys and healthy volunteers have shown that donepezil administration enhances [¹¹C]this compound binding nih.govdigitellinc.comresearchgate.netkuleuven.be. This enhancement is consistent with the cooperative pharmacology of this compound, where increased synaptic ACh leads to greater M4 receptor activation and subsequently enhances the binding of the allosteric modulator nih.govdigitellinc.comresearchgate.netkuleuven.be. Donepezil, which does not directly bind to the M4 receptor, increases the tracer binding potential, confirming the influence of cholinergic tone on [¹¹C]this compound binding in vivo digitellinc.comresearchgate.net.
In patients with AD, while the magnitude of striatal BPND did not appear directly related to the AChEI treatment they were receiving, there was insufficient data for a definitive statistical determination of this effect in one study msdclinicaltrials.com. However, other findings suggest that BPND values varied among patients receiving AChEIs, indicating the potential of [¹¹C]this compound to monitor treatment responses related to cholinergic modulation . The increased binding potential of [¹¹C]this compound in the presence of donepezil highlights its utility as a biomarker sensitive to changes in cholinergic neurotransmission researchgate.net.
| Condition | Effect on [¹¹C]this compound Binding In Vivo (Rhesus Monkeys/Healthy Volunteers) |
| Baseline | - |
| Administration of Acetylcholinesterase Inhibitor (e.g., Donepezil) | Enhanced Binding Potential |
Note: Information based on reported findings nih.govdigitellinc.comresearchgate.netkuleuven.be.
The sensitivity of [¹¹C]this compound binding to cholinergic tone modulation underscores its potential not only for quantifying M4 receptor density but also for indirectly assessing synaptic acetylcholine levels in vivo. This makes it a valuable research probe for investigating cholinergic dysfunction in neurological disorders and evaluating the pharmacodynamic effects of treatments that influence the cholinergic system.
Applications of Mk 6884 in Advanced Preclinical Neuroscience Research
Elucidation of M4 mAChR Function and Distribution in Animal Models
Preclinical investigations utilizing MK-6884 have significantly advanced the understanding of M4 mAChR function and its spatial arrangement within the brains of animal models. immune-system-research.comresearchgate.netunivie.ac.atnih.gov The M4 mAChR demonstrates prominent expression within the central nervous system, with notable concentrations in brain regions such as the striatum, cortex, and hippocampus. nih.gove-century.usnih.gov
Investigating M4 mAChR Expression and Alterations in Preclinical Models of Neurological and Psychiatric Disorders (e.g., cocaine self-administration models, neuroinflammation models)
[¹¹C]this compound PET imaging has been instrumental in assessing the availability of M4 mAChRs in preclinical models of neurological and psychiatric disorders. In a rat model of cocaine self-administration, exposure to cocaine was linked to markedly reduced [¹¹C]this compound standard uptake values (SUVrs) in the cortex, hippocampus, and striatum when compared to control animals. researchgate.netnih.govresearcher.lifescispace.com A negative correlation was identified between radiotracer SUVrs and the amount of cocaine intake in the hippocampus, suggesting an inverse relationship between increased cocaine self-administration and M4 mAChR availability in this area. researchgate.netnih.govresearcher.lifescispace.com These findings imply that chronic cocaine self-administration can induce changes in the expression or distribution of M4 mAChRs. researchgate.netnih.govresearcher.life
While the provided search results primarily detail research in cocaine self-administration models, the application of [¹¹C]this compound in neuroinflammation models was not extensively covered. However, given the established role of mAChRs in neuroinflammatory processes and this compound's utility in evaluating M4 mAChR, it presents a potential avenue for investigation in such models.
Role of M4 mAChRs in Dopaminergic Neurotransmission Regulation in the Striatum
The M4 mAChR plays a critical modulatory role in dopaminergic neurotransmission, particularly within the striatum. immune-system-research.comnih.gov These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and modulation of ion channels. nih.gov Activation of M4 mAChRs has been shown to diminish striatal dopamine (B1211576) signaling, suggesting a potential therapeutic target for conditions characterized by hyperdopaminergia, such as schizophrenia. nih.gov The coexpression of M4 mAChRs and D1 dopamine receptors in the striatum further underscores their interconnected function, with M4 receptor activation capable of inhibiting D1-mediated locomotor stimulation in mice. immune-system-research.com This regulatory influence on the nigrostriatal pathway highlights the significance of M4 mAChRs in motor control and reward circuitry.
Assessment of Pharmacodynamic Properties of Investigational M4 PAMs
[¹¹C]this compound serves as a valuable tool for evaluating the pharmacodynamic characteristics of investigational M4 PAMs during preclinical development. nih.govpatsnap.comresearchgate.netnih.gov Its selective binding to the M4 allosteric site enables the quantification of receptor engagement in vivo. nih.govresearchgate.net
Utility as a Biomarker for Receptor Engagement in Preclinical Drug Development
[¹¹C]this compound functions as a sensitive biomarker for assessing the target engagement of M4 PAMs at the M4 mAChR. researchgate.netnih.gov Through the use of PET imaging with [¹¹C]this compound, researchers can quantify the degree to which an investigational M4 PAM occupies the M4 receptors in the brain. nih.govpatsnap.comresearchgate.net This quantification is essential for establishing the relationship between the concentration of a drug and its occupancy of the target receptor, which is vital for informing dose selection and evaluating the potential efficacy of candidate drugs. patsnap.comresearchgate.net
Correlation Between Compound Exposure and Receptor Occupancy in Animal Brains
Studies conducted in non-human primates (NHPs) utilizing [¹¹C]this compound PET have demonstrated a dose-dependent reduction in radiotracer binding in the striatum following administration of M4 PAMs. nih.govpatsnap.com This observation indicates a clear correlation between the exposure levels of the investigational compound and the extent of M4 receptor occupancy in the brain. patsnap.com For example, studies involving the M4 PAM CVL-231 (emraclidine) and [¹¹C]this compound in rhesus macaques revealed dose-dependent M4 receptor occupancy in the striatum. nih.govpatsnap.com Such data are critical for understanding the pharmacokinetic and pharmacodynamic profiles of M4 PAMs and for facilitating the translation of preclinical findings to clinical trials.
Data from studies in rhesus macaques using [¹¹C]this compound PET imaging illustrate the distribution and uptake of the radiotracer in various brain regions. nih.gov
Table 1: [¹¹C]this compound Binding in Rhesus Macaque Brain Regions
| Brain Region | Baseline SUV₀₋₁₀min (mean) | Baseline SUV₃₀₋₉₀min (mean) |
| Striatum | > 4.2 | 1.4 |
| Cortex | 2 - 3.5 | ~ 0.5 |
| Thalamus | 2 - 3.5 | ~ 0.5 |
| Hippocampus | 2 - 3.5 | ~ 0.5 |
| White Matter | 2 - 3.5 | Lowest (~ 0.5) |
| Cerebellum | 2 - 3.5 | ~ 0.5 |
Note: SUV values represent approximate ranges based on reported findings and visual data from Source nih.gov. Actual values may vary depending on specific study parameters.
Insights into Cholinergic Neurotransmission Pathology in Preclinical Disease Models
[¹¹C]this compound can provide valuable insights into pathological changes affecting cholinergic neurotransmission in preclinical disease models. As a PAM, its binding characteristics are influenced by the presence of the endogenous orthosteric agonist, acetylcholine (B1216132) (ACh). nih.govmdpi.com Consequently, alterations in endogenous ACh levels or M4 mAChR function in the context of disease can impact the binding of [¹¹C]this compound. nih.govresearchgate.netresearchgate.net
In the cocaine self-administration model, the observed decrease in [¹¹C]this compound binding in key brain regions suggests potential disruptions in M4 mAChR availability or cholinergic tone as a consequence of chronic cocaine exposure. researchgate.netnih.govresearcher.lifescispace.com This underscores the utility of [¹¹C]this compound as a probe for investigating cholinergic dysfunction in various disease models. Furthermore, studies in patients with Alzheimer's disease (although clinical, these findings inform preclinical research strategies) have demonstrated reduced cortical [¹¹C]this compound binding potential compared to healthy individuals, aligning with the hypothesis of cortical deficits in synaptic acetylcholine in this condition. researchgate.net While preclinical neuroinflammation models specifically utilizing this compound to assess cholinergic pathology were not extensively highlighted in the search results, the principle that this tracer's binding is sensitive to cholinergic tone suggests its potential applicability in such research contexts.
This compound as a Probe for Endogenous Cholinergic Tone in Pathophysiological States
[¹¹C]this compound's binding to the M4 receptor is influenced by the concentration of the endogenous orthosteric agonist, acetylcholine (ACh), consistent with its function as a highly cooperative PAM. digitellinc.comresearchgate.netnih.gov This characteristic makes [¹¹C]this compound a sensitive probe for assessing synaptic ACh dynamics, effectively serving as a biomarker for cholinergic tone. digitellinc.comresearchgate.net
Studies have demonstrated that administering acetylcholinesterase inhibitors, such as donepezil (B133215), which increase synaptic ACh levels, enhances [¹¹C]this compound binding in regions like the striatum in both rhesus monkeys and healthy human subjects. digitellinc.comresearchgate.netnih.gov This effect confirms the in vivo influence of cholinergic tone on this compound binding. digitellinc.comresearchgate.net In the context of neurodegenerative diseases like Alzheimer's disease (AD), where cholinergic dysfunction is a prominent feature, [¹¹C]this compound PET studies have shown lower cortical binding potential in AD patients compared to healthy elderly participants, consistent with a presumed cortical deficit in synaptic acetylcholine. digitellinc.comresearchgate.net This highlights the utility of this compound as a tool to study changes in cholinergic neurotransmission in pathological conditions. researchgate.net
Examining Regional Changes in M4R Availability as Mechanistic Markers in Animal Models
Preclinical studies using [¹¹C]this compound in animal models, such as rhesus monkeys and rats, have been instrumental in examining the regional distribution and availability of M4 receptors. univie.ac.atsnmjournals.orgalzforum.orgpatsnap.comnih.gov In vivo imaging studies in monkeys showed rapid blood-brain barrier penetration and distribution consistent with known M4 mAChR expression patterns, with the highest uptake observed in the striatum. univie.ac.atsnmjournals.org Moderate uptake was also noted in the cortex and hippocampus.
Research using [¹¹C]this compound in rat models of cocaine self-administration has indicated lower M4 mAChR availability following cocaine exposure, suggesting a potential role for M4 receptors in substance use disorders and highlighting the tracer's utility in identifying neuroadaptations associated with such conditions. nih.gov
In vitro autoradiography studies using [³H]this compound on rat and human brain sections have also revealed that the radiotracer binds effectively in the presence of an agonist like carbachol (B1668302), further supporting its mechanism of binding to activated receptors. researchgate.netunivie.ac.at These studies show regional binding density highest in the striatum, followed by the cortex and hippocampus, and then the thalamus, with significantly lower binding in the cerebellum. researchgate.netacs.org
Data on regional binding density from in vitro studies using [³H]this compound in rhesus monkey and human brain tissues in the presence of carbachol are summarized below:
| Region | Rhesus Monkey Binding Density (nM) | Human Binding Density (nM) |
| Striatum | 13 | 7 |
| Cortex | Lower than Striatum | Lower than Striatum |
| Hippocampus | Lower than Striatum | Lower than Striatum |
| Thalamus | Lower than Cortex/Hippocampus | Lower than Cortex/Hippocampus |
| Cerebellum | Significantly lower | Significantly lower |
Note: Data is based on reported Bmax values which represent receptor density. researchgate.netacs.org
These regional differences in M4R availability, as visualized by this compound, can serve as mechanistic markers to understand disease progression and evaluate the efficacy of therapeutic interventions in animal models.
Contribution to the Development of Next-Generation M4 mAChR Ligands
The research surrounding this compound has significantly contributed to the understanding and development of ligands targeting the M4 mAChR, particularly allosteric modulators.
Structure-Activity Relationship (SAR) Studies Guiding Analog Design
The discovery and optimization of this compound involved extensive structure-activity relationship (SAR) studies. univie.ac.atacs.org These studies aimed to identify chemical modifications that enhance binding affinity and selectivity for the M4 receptor while maintaining favorable physicochemical properties for a PET tracer, such as blood-brain barrier permeability and low non-specific binding. univie.ac.atacs.org
Early SAR work on related compounds revealed that certain structural features were crucial for potent M4 PAM activity. For instance, an open carbo-chain tail was found to be detrimental to binding affinity. acs.org Distal fluoro-substitution on a cyclopentyl group also decreased affinity compared to the unsubstituted compound. acs.org These findings guided the design and synthesis of numerous analogs, allowing researchers to systematically explore the chemical space around the lead series and identify compounds with improved properties, eventually leading to the identification of this compound. univie.ac.atacs.org
Rational Design of Allosteric and Subtype-Selective Ligands for Research Purposes
The success in developing this compound, a highly selective M4 PAM, underscores the potential of rational design approaches for generating subtype-selective mAChR ligands. univie.ac.atresearchgate.net Allosteric sites, unlike the highly conserved orthosteric site, exhibit greater diversity across mAChR subtypes, providing a promising avenue for achieving selectivity. researchgate.netuab.catresearchgate.net
The understanding gained from the development of this compound and other allosteric ligands has informed the rational design of new compounds targeting the M4 receptor. This involves leveraging structural information, including insights into the allosteric binding pocket, to design ligands with tailored pharmacological properties. univie.ac.atresearchgate.net The development of allosteric ligands with sufficient affinity has been a key step towards creating next-generation PET tracers and pharmacological tools for research. univie.ac.at
Comparative Studies with Other mAChR Radiotracers in Preclinical Contexts
Comparing this compound with other available mAChR radiotracers is essential for evaluating its specificity, utility, and advantages in preclinical research.
Evaluation of Specificity and Utility of this compound Versus Other Available Radioligands for mAChRs (M1, M2, M4, etc.)
The development of subtype-selective mAChR radioligands has been challenging. snmjournals.org While some radiotracers have shown promise for imaging other mAChR subtypes, such as [¹¹C]LSN3172176 for M1 and [¹⁸F]FP-TZTP for M2, their development and translation have faced hurdles. snmjournals.org
This compound stands out as a radiotracer specifically designed to target the allosteric site of the M4 receptor, offering high affinity and selectivity for this subtype over others. acs.orgsnmjournals.orgnih.gov This is a significant advantage compared to earlier, less selective mAChR ligands. snmjournals.orgpatsnap.com For example, compounds like [¹¹C]Xanomeline and [¹¹C]butylthio-TZTP, initially described as M1 ligands, were later found to have significant affinity for M4 as well and showed poor selectivity over sigma sites in human studies. univie.ac.at
Preclinical evaluations have demonstrated that [¹¹C]this compound provides a robust, displaceable M4 receptor-specific signal in the brain, with low test-retest variability, indicating its reliability for quantitative imaging. digitellinc.com While some earlier M4 PAM radioligands showed inadequate non-displaceable binding potential in preclinical PET studies, this compound demonstrated an improved binding potential, making it more suitable for accurately quantifying receptor occupancy by therapeutic drugs. acs.orgacs.org
The allosteric binding mechanism of this compound, which is sensitive to endogenous ACh levels, provides unique information about the functional state of the receptor and cholinergic neurotransmission, a feature not typically shared by orthosteric radiotracers. digitellinc.comresearchgate.netnih.gov This distinct property enhances its utility as a probe for cholinergic tone in addition to receptor availability.
| Radiotracer | Target Subtype | Binding Site | Key Feature(s) | Utility in Preclinical Research |
| [¹¹C]this compound | M4 | Allosteric | High affinity & selectivity, ACh-sensitive binding | Imaging M4R availability, probing cholinergic tone, target engagement studies |
| [¹¹C]LSN3172176 | M1 | ? | M1 selectivity | Investigating M1R in disease models (development ongoing) snmjournals.org |
| [¹⁸F]FP-TZTP | M2 | ? | M2 selectivity | Investigating M2R in disease models (development ongoing) snmjournals.org |
| [¹¹C]Xanomeline | M1/M4 | Orthosteric | Less selective, sigma site binding | Limited utility due to poor selectivity univie.ac.at |
| [¹¹C]butylthio-TZTP | M1/M4 | Orthosteric | Less selective, sigma site binding | Limited utility due to poor selectivity univie.ac.at |
Advancements in Molecular Imaging Techniques for Cholinergic Receptors in Research Settings
Molecular imaging techniques, particularly Positron Emission Tomography (PET), play a crucial role in advanced preclinical and clinical neuroscience research by enabling the visualization and quantification of specific molecular targets in the living brain. The cholinergic system, implicated in numerous neurological and psychiatric disorders, is a key area of investigation. Developing subtype-selective radioligands for muscarinic acetylcholine receptors (mAChRs) has been challenging, but recent advancements have led to promising new tools. snmjournals.orgacs.org
This compound, specifically its carbon-11 (B1219553) labeled form, [¹¹C]this compound, represents a significant advancement in this field. snmjournals.orgacs.orgmdpi.comacs.orgneurology.orgnih.govunivie.ac.ate-century.usalzforum.orgnih.gov It functions as a PET imaging agent with high affinity and good selectivity for an allosteric site on the M4 muscarinic acetylcholine receptor (M4 mAChR). snmjournals.orgacs.orgnih.gov This selectivity is particularly valuable as it allows for the specific study of the M4 mAChR subtype, which is highly expressed in key brain regions such as the striatum, hippocampus, and cortex. e-century.us
Preclinical research utilizing [¹¹C]this compound in rhesus monkeys has demonstrated favorable imaging characteristics. The radiotracer exhibits rapid penetration of the blood-brain barrier and a distribution pattern within the central nervous system that aligns with the known expression of M4 mAChR, showing the highest uptake in the striatum. snmjournals.orgacs.orgmdpi.comacs.orgnih.govunivie.ac.at Studies in rhesus monkeys reported a high receptor occupancy of 87% for [¹¹C]this compound. snmjournals.org In vitro binding studies using the tritiated form, [³H]this compound, in rhesus monkey brain tissue homogenates revealed saturable and displaceable binding with a dissociation constant (Kd) of 0.9 nM and a maximum receptor density (Bmax) of 13 nM. alzforum.orgresearchgate.net This yielded an in vitro binding potential (Bmax/Kd) of 14.4 in rhesus monkeys. alzforum.orgresearchgate.net
The utility of [¹¹C]this compound extends to assessing target engagement of M4 PAMs through competitive binding interactions. nih.gov Furthermore, studies have shown that the binding of [¹¹C]this compound is enhanced in the presence of orthosteric agonists like carbachol, consistent with its pharmacological profile as a highly cooperative positive allosteric modulator of M4. acs.orgnih.gov
The translation of [¹¹C]this compound to clinical PET applications has provided valuable insights into the cholinergic system in humans, including healthy individuals and patients with neurodegenerative diseases such as Alzheimer's disease (AD). snmjournals.orgmdpi.comneurology.orgnih.govunivie.ac.ate-century.usalzforum.orgnih.gov In vitro autoradiography studies using [³H]this compound on human brain sections from healthy volunteers, individuals with mild cognitive impairment (MCI), and AD patients have shown specific binding to the M4 mAChR. e-century.usnih.govnih.gov These studies indicated a decrease in M4 mAChR density in the hippocampus of AD and MCI cases compared to healthy volunteers. e-century.usnih.govnih.gov This finding aligns with in vivo PET studies in moderate to severe AD patients, which observed lower M4 mAChR binding in the frontal and temporal cortices compared to healthy controls. snmjournals.org These results highlight the potential of [¹¹C]this compound as a tool for investigating neuropathological changes and potentially aiding in the diagnosis of neurodegenerative diseases. e-century.usnih.gov
In human brain tissue, in vitro binding studies with [³H]this compound reported a Kd of 1.2 nM and a Bmax of 7 nM, resulting in an in vitro binding potential (Bmax/Kd) of 7.8. alzforum.orgresearchgate.net The regional binding density in human brain sections was found to be highest in the striatum, followed by the cortex and hippocampus (approximately equal), then the thalamus, and significantly lower in the cerebellum. acs.org
The development and application of radiotracers like [¹¹C]this compound represent a significant advancement in the molecular imaging of cholinergic receptors, providing researchers with a valuable tool to study M4 mAChR function and density in both preclinical models and human subjects. This capability is crucial for understanding the role of this receptor subtype in brain health and disease, as well as for evaluating the efficacy of potential therapeutic agents targeting the M4 receptor. neurology.orgnih.govalzforum.org
| Compound Name | Target Receptor Subtype | Species | Binding Affinity (Kd) | Receptor Density (Bmax) | In vitro Binding Potential (Bmax/Kd) | Key Finding | Source |
| [³H]this compound | M4 mAChR | Rhesus Monkey | 0.9 nM | 13 nM | 14.4 | Saturable and displaceable binding in brain homogenates. | alzforum.orgresearchgate.net |
| [³H]this compound | M4 mAChR | Human | 1.2 nM | 7 nM | 7.8 | Saturable and displaceable binding in brain homogenates. | alzforum.orgresearchgate.net |
| [¹¹C]this compound | M4 mAChR | Rhesus Monkey | Not applicable (PET) | Not applicable (PET) | 0.83 (BPND) | Rapid BBB penetration, high striatal uptake, 87% receptor occupancy. | snmjournals.orgacs.org |
| [¹¹C]this compound | M4 mAChR | Human (AD vs NHV) | Not applicable (PET) | Not applicable (PET) | Regional differences in binding (BPND) | Lower binding in frontal/temporal cortex in AD; potential for diagnosis. | snmjournals.orge-century.usnih.gov |
Q & A
Q. What strategies optimize this compound derivative synthesis for structure-activity relationship (SAR) studies?
- Methodological Answer : Modular synthesis routes (e.g., from compound 11 to MK-4710 and [¹¹C]this compound) enable rapid derivatization. Purification via reverse-phase HPLC ensures >98% chemical purity. Characterization includes NMR, high-resolution mass spectrometry, and in vitro screening against M4 mutants to identify critical binding residues .
Q. How do cholinergic tone modulators (e.g., donepezil) influence this compound's PET signal interpretation?
- Methodological Answer : Co-administering ACh esterase inhibitors (donepezil) increases synaptic ACh, enhancing this compound's allosteric binding (striatal BPₙᴅ ↑60%). Control experiments with M4 antagonists (e.g., VU6028418) confirm specificity. Statistical parametric mapping (SPM) identifies region-specific pharmacodynamic effects .
Q. What statistical approaches address variability in longitudinal studies of this compound's therapeutic efficacy?
- Methodological Answer : Mixed-effects models account for intra-subject variability in repeated PET measurements. Power analysis determines sample size based on effect size (e.g., 20% BPₙᴅ change in Alzheimer’s cohorts). Blinded, randomized crossover designs reduce bias in preclinical trials .
Q. How can competitive binding assays differentiate this compound's target engagement from off-target effects?
- Methodological Answer : Dose-dependent displacement studies with selective M4 antagonists (MK-4710) or PAMs (ML375) quantify receptor occupancy. In vivo microdialysis coupled with LC-MS/MS measures extracellular ACh changes. Specificity is confirmed by correlating PET signal reduction with ex vivo receptor autoradiography .
Methodological Best Practices
- Data Reproducibility : Report detailed synthesis protocols (e.g., reaction conditions, purification steps) and share raw imaging data (SUV values, time-activity curves) in supplementary materials .
- Contradiction Analysis : Apply triangulation (e.g., PET, autoradiography, behavioral assays) to validate findings. Use sensitivity analysis in kinetic modeling to test assumptions about non-specific binding .
- Literature Integration : Systematically review mAChR ligand studies (e.g., Sabcomeline, ML375) to contextualize this compound's novelty. Use tools like PICO to frame comparative research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
